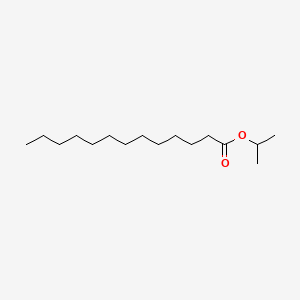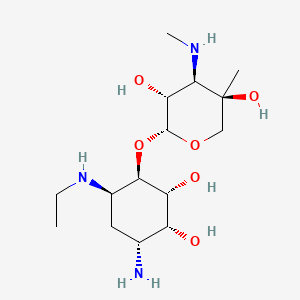
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- typically involves the reaction of 2,4-dibromo-5-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the desired oxirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic substitution: Produces ring-opened products with various functional groups.
Oxidation: Yields diols or other oxidized compounds.
Reduction: Results in debrominated derivatives.
Scientific Research Applications
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in applications such as drug development, where the compound can modify specific proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dichlorophenoxy)methyl)oxirane
- 2-((2,4-Difluorophenoxy)methyl)oxirane
- 2-((2,4-Dimethylphenoxy)methyl)oxirane
Uniqueness
Oxirane, 2-((2,4-dibromo-5-methylphenoxy)methyl)- is unique due to the presence of bromine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific applications.
Properties
| 72727-69-6 | |
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-[(2,4-dibromo-5-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-10(9(12)3-8(6)11)14-5-7-4-13-7/h2-3,7H,4-5H2,1H3 |
InChI Key |
ZBJLKYJROIWGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)




